1-(3-Chloropropyl)-1H-tetrazole
Overview
Description
1-(3-Chloropropyl)-1H-tetrazole is a useful research compound. Its molecular formula is C4H7ClN4 and its molecular weight is 146.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- Tetrazole compounds, including derivatives of 1-(3-Chloropropyl)-1H-tetrazole, are vital in medicinal chemistry due to their high nitrogen content and stability. They often serve as bioisosteric replacements for carboxylic acids in drug development, and are found in various clinical drugs like losartan, cefazolin, and alfentanil (Mittal & Awasthi, 2019). Additionally, 1H-tetrazole derivatives are significant due to their metabolic stability and unique physicochemical properties, making them a focus of ongoing research to better understand their chemical behavior and binding modes in drug design (Neochoritis, Zhao, & Dömling, 2019).
Catalysis and Green Chemistry Applications
- This compound and its derivatives have been used to develop new catalysts for greener and more cost-effective synthesis of heterocycles. These catalysts, such as those involving Fe3O4 magnetic nanoparticles, demonstrate the potential for more eco-friendly methods in organic synthesis (Khorramabadi, Habibi, & Heydari, 2020).
Innovative Synthesis Techniques
- Recent advancements in the synthesis of 1H-tetrazoles, including those derived from this compound, have been achieved using multicomponent reactions (MCRs), providing novel, diverse, and complex tetrazole scaffolds. These MCRs offer a convergent approach to tetrazole derivatives, underscoring the versatility and innovation in synthesizing these compounds (Neochoritis, Zhao, & Dömling, 2019).
Materials Science and Functional Applications
- Tetrazoles, including this compound derivatives, find applications in materials science. For instance, their incorporation into polymers has been explored for developing proton-conducting materials, highlighting their role in advancing material technologies (Ricks-Laskoski et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of 1-(3-Chloropropyl)-1H-tetrazole is also not well-documented. The tetrazole group in the molecule may potentially act as a bioisostere for carboxylic acid groups, which are common in many biologically active compounds. This suggests that the compound could interact with biological targets in a similar manner to carboxylic acid-containing compounds .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The presence of the tetrazole group may influence its pharmacokinetic properties, as tetrazoles are known to have good bioavailability and can be metabolized in the body .
Result of Action
Given the lack of specific information, it’s difficult to predict the exact effects of this compound at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . .
Properties
IUPAC Name |
1-(3-chloropropyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFTVJOCVCZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630093 | |
Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-56-8 | |
Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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